molecular formula C22H19ClN4O2 B2953485 N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-52-9

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2953485
CAS No.: 921881-52-9
M. Wt: 406.87
InChI Key: PRRDNVFXDKSDTH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Key structural attributes include:

  • A 3-oxo group at position 3.
  • A phenyl substituent at position 2.
  • A propyl chain at position 4.
  • A carboxamide group at position 7, with a 4-chlorophenyl moiety attached to the amide nitrogen.

The 4-chlorophenyl group introduces electron-withdrawing properties, which may enhance binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-2-12-26-13-18(21(28)24-16-10-8-15(23)9-11-16)20-19(14-26)22(29)27(25-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRDNVFXDKSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazolo[4,3-c]pyridine core.

    Addition of the Phenyl Group: The phenyl group is typically added via a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propyl Chain: The propyl chain is introduced through an alkylation reaction, where a propyl halide reacts with the intermediate compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction include alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the carboxamide group into carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . The exact molecular targets and pathways involved in its anti-inflammatory and anticancer activities are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name (CAS/ID) Substituent at Carboxamide N 5-Position Substituent Molecular Formula Molecular Weight Key Features
Target Compound (Not listed in evidence) 4-Chlorophenyl Propyl C₂₂H₁₉ClN₄O₂ 422.87 g/mol Electron-withdrawing Cl, moderate lipophilicity
923175-15-9 4-Methylphenyl Propyl C₂₃H₂₂N₄O₂ 402.45 g/mol Electron-donating CH₃, increased lipophilicity
923233-41-4 2-Methoxyethyl Propyl C₁₉H₂₂N₄O₃ 354.40 g/mol Polar methoxy group, improved solubility
923216-25-5 3-Methylphenyl Benzyl C₂₈H₂₃N₄O₂ 462.51 g/mol Bulky benzyl group, high steric hindrance
KEV (6N7A) 5-Chloro-2-methoxyphenyl Methyl-pyrazolyl C₂₀H₁₇ClN₆O₂ 420.84 g/mol Dual heterocyclic core, JAK kinase inhibition
923682-25-1 4-Ethoxyphenyl Ethyl C₂₄H₂₄N₄O₃ 416.47 g/mol Ethoxy group enhances metabolic stability

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. The 4-methylphenyl analog (923175-15-9) exhibits higher lipophilicity (logP ~3.1 vs.
  • Polar Substituents :
    • The 2-methoxyethyl group (923233-41-4) introduces polarity, lowering logP (~1.9) and improving solubility in polar solvents .
  • Steric Effects :
    • The benzyl substituent (923216-25-5) adds steric bulk, which may hinder binding to compact active sites but improve selectivity for larger pockets .

Biological Activity

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3O2. The compound features a pyrazolo[4,3-c]pyridine core structure that contributes to its biological properties. The presence of the chlorophenyl group enhances its reactivity and interaction with biological targets .

The primary mechanism of action for this compound involves its interaction with various biological targets such as enzymes and receptors. It has been shown to exhibit kinase inhibitory activity, particularly against AKT2/PKBβ, which is a critical pathway in oncogenesis . The inhibition of AKT signaling can lead to reduced cell proliferation in cancer cells, making it a potential candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy in inhibiting glioma cell growth. For instance, a derivative exhibiting similar structural features was found to inhibit neurosphere formation in patient-derived glioma stem cells while being relatively non-toxic to normal cells . This selectivity is crucial for developing targeted cancer therapies.

Enzyme Inhibition

The compound has also been characterized for its ability to inhibit various enzymes. In particular, it has shown promise as an inhibitor of acetylcholinesterase and urease . Such activities suggest potential applications in treating neurological disorders and infections caused by urease-producing bacteria.

Case Studies

  • In Vitro Studies on Glioblastoma : A study evaluated the effects of related compounds on glioblastoma cell lines, revealing that specific derivatives could inhibit cell growth through AKT pathway modulation. Compound 4j , for example, demonstrated significant inhibitory effects on glioma cells while sparing non-cancerous cells .
  • Kinase Inhibition : Another study screened various pyrazole derivatives against 139 purified kinases and identified significant activity against AKT2/PKBβ. This finding supports the hypothesis that compounds within this class can serve as effective kinase inhibitors with potential therapeutic applications in cancer treatment .

Data Table: Biological Activity Overview

Compound Biological Activity Target Effectiveness
This compoundAnticancerAKT2/PKBβHigh
Related Pyrazole Derivative 4jInhibits glioma growthGlioblastoma cellsHigh selectivity
Various Pyrazole DerivativesEnzyme inhibitionAcetylcholinesterase/UreaseModerate to strong

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